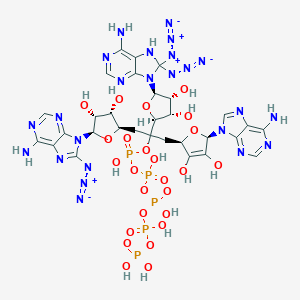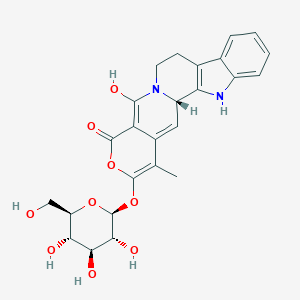![molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]pyridine CAS No. 273-05-2](/img/structure/B52564.png)
3H-[1,2,3]Triazolo[4,5-c]pyridine
Vue d'ensemble
Description
3H-[1,2,3]Triazolo[4,5-c]pyridine belongs to the class of triazolopyridine . It is a compound with a molecular weight of 120.11 and its IUPAC name is 5H-[1,2,3]triazolo[4,5-c]pyridine .
Synthesis Analysis
The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 3H-[1,2,3]triazolo[4,5-d]pyrimidines as novel c-Met inhibitors .Molecular Structure Analysis
The molecular structure of 3H-[1,2,3]Triazolo[4,5-c]pyridine is represented by the linear formula C5H4N4 . The InChI code for this compound is 1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) .Physical And Chemical Properties Analysis
3H-[1,2,3]Triazolo[4,5-c]pyridine is a solid compound with a density of 1.5±0.1 g/cm3 . It has a boiling point of 428.9±18.0 °C at 760 mmHg . The compound has a molar refractivity of 32.8±0.3 cm3 and a polar surface area of 54 Å2 .Applications De Recherche Scientifique
Medicinal Chemistry
Application
Triazolopyridine derivatives are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Method of Application
The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . The compounds are incorporated into other compounds, contributing positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties .
Results or Outcomes
The use of these derivatives has led to the development of effective drugs for various diseases .
Organic Synthesis
Application
1H-[1,2,3]Triazolo[4,5-c]pyridine has been used in the acetylation of amines .
Method of Application
The specific methods of application or experimental procedures are not detailed in the available sources.
Results or Outcomes
The outcomes of these procedures are not detailed in the available sources.
Solar Cells
Application
3H-[1,2,3]Triazolo[4,5-c]pyridine has been reported to be an organic sensitizer for high-performance solar cells .
Method of Application
The compound forms a D-A-π-A organic core where D is the electron donor, A is the electron acceptor, and π is the conjugated spacer between them .
Results or Outcomes
The use of this compound has led to the development of high-performance solar cells .
Biological Activities
Application
Triazole compounds, including 1H-[1,2,3]Triazolo[4,5-c]pyridine, show versatile biological activities .
Method of Application
These compounds are capable of binding in the biological system with a variety of enzymes and receptors .
Results or Outcomes
Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Fluorescent Probes
Application
1,2,3-Triazolo[4,5-b]pyridines have been used as fluorescent probes .
Results or Outcomes
Structural Units of Polymers
Application
1,2,3-Triazolo[4,5-b]pyridines have been used as structural units of polymers .
Safety And Hazards
Propriétés
IUPAC Name |
2H-triazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMMINAALNVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181741 | |
| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-[1,2,3]Triazolo[4,5-c]pyridine | |
CAS RN |
273-05-2 | |
| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-[1,2,3]triazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















